molecular formula C17H17FN4O4 B6213283 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 864443-44-7

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B6213283
CAS No.: 864443-44-7
M. Wt: 360.34 g/mol
InChI Key: ANFWNIUBWKCSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structural analog of ciprofloxacin, a widely used fluoroquinolone antibiotic. The key modification lies in the C-7 piperazinyl group, where a nitroso (-NO) substituent replaces the unmodified piperazine in ciprofloxacin . This alteration aims to enhance antibacterial activity or address resistance mechanisms. The compound retains the core fluoroquinolone scaffold: a bicyclic quinoline system with a cyclopropyl group at N-1, fluorine at C-6, and a carboxylic acid at C-3, which are critical for DNA gyrase inhibition .

Properties

CAS No.

864443-44-7

Molecular Formula

C17H17FN4O4

Molecular Weight

360.34 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17FN4O4/c18-13-7-11-14(8-15(13)20-3-5-21(19-26)6-4-20)22(10-1-2-10)9-12(16(11)23)17(24)25/h7-10H,1-6H2,(H,24,25)

InChI Key

ANFWNIUBWKCSEU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)N=O)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The nitrosation is performed in an acidic aqueous medium using sodium nitrite (NaNO₂) as the nitrosonium ion source. Acetic acid (CH₃COOH) is typically employed to maintain a pH of 3–4, ensuring optimal nitrosating agent stability. For example, a stirred solution of ciprofloxacin (1.0 equiv) in water is cooled to 0°C, followed by sequential addition of NaNO₂ (2.0 equiv) and acetic acid (1.0 equiv). The mixture is stirred at room temperature for 12–16 hours, yielding the nitroso derivative.

Byproduct Management

The reaction generates minor amounts of N,N'-dinitrosopiperazine, a byproduct arising from over-nitrosation. This impurity is removed via liquid-liquid extraction with ethyl acetate or dichloromethane, followed by silica gel chromatography (100–200 mesh) using gradient elution with dichloromethane/methanol (20:1 to 40:1).

Alternative Synthesis via Piperazine Nitrosation and Subsequent Coupling

An alternative approach involves pre-forming 4-nitrosopiperazine and coupling it to a fluoroquinolone intermediate. This method is advantageous for large-scale synthesis, as it avoids handling ciprofloxacin directly.

Synthesis of 4-Nitrosopiperazine

Piperazine is treated with nitrous acid (HNO₂) generated in situ from NaNO₂ and hydrochloric acid (HCl) at 30–35°C. The pH is adjusted to 4–7 using sodium hydroxide (NaOH) to favor mono-nitrosation over di-nitrosation. The product is extracted with halogenated solvents (e.g., chloroform) and purified via vacuum distillation, achieving yields of 80–90%.

Coupling to Fluoroquinolone Core

The 7-position of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is functionalized with 4-nitrosopiperazine under basic conditions. A mixture of the quinolone intermediate (1.0 equiv), 4-nitrosopiperazine (1.2 equiv), and potassium carbonate (K₂CO₃, 2.8 equiv) in dimethylformamide (DMF) is heated at 60°C for 12 hours. Post-reaction workup includes ice-water quenching and silica gel chromatography.

Hydrothermal Synthesis Using Ytterbium Nitrate

A less conventional method employs ytterbium nitrate (Yb(NO₃)₃) as a nitrosating agent in nitric acid (HNO₃) under hydrothermal conditions. This approach is noted for its rapid reaction times (2–4 hours) and high selectivity but requires specialized equipment.

Procedure and Optimization

Ciprofloxacin (1.0 equiv) is suspended in 6M HNO₃ containing Yb(NO₃)₃ (0.1 equiv) and heated at 120°C in a sealed reactor. The nitroso group is introduced at the piperazinyl nitrogen with minimal degradation, achieving yields of 75–85%. Excess HNO₃ is neutralized with sodium bicarbonate (NaHCO₃), and the product is isolated via filtration.

Comparative Analysis of Methods

Method Reagents Temperature Time Yield Purity
Ciprofloxacin NitrosationNaNO₂, CH₃COOH0–25°C16 h70–80%>95%
Piperazine Pre-NitrosationNaNO₂, HCl, NaOH30–35°C6 h80–90%85–90%
Hydrothermal (Yb(NO₃)₃)Yb(NO₃)₃, HNO₃120°C4 h75–85%>90%

Advantages and Limitations

  • Ciprofloxacin Route : Simple but limited by ciprofloxacin’s cost and competing side reactions.

  • Piperazine Coupling : Scalable but requires multi-step synthesis.

  • Hydrothermal Method : Efficient but equipment-intensive.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with dichloromethane/methanol gradients remains the standard for isolating the target compound. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) is used for analytical purity >95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, C2-H), 7.89 (d, J = 13.2 Hz, 1H, C5-H), 4.12 (m, 1H, cyclopropyl), 3.85–3.45 (m, 8H, piperazine).

  • MS (ESI+) : m/z 361.1 [M+H]⁺, consistent with molecular formula C₁₇H₁₇FN₄O₄.

Industrial-Scale Considerations

Recent patents highlight streamlined processes reducing synthesis to 2–3 steps. For example, one-pot nitrosation and cyclization using vinyl ether intermediates achieve 85% yield with minimal purification. Environmental concerns drive adoption of aqueous-phase reactions over organic solvents .

Scientific Research Applications

Antimicrobial Activity

N-Nitroso Ciprofloxacin has been studied for its antimicrobial properties. As a derivative of ciprofloxacin, it retains the ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. Research indicates that this compound exhibits enhanced activity against certain Gram-negative and Gram-positive bacteria compared to its parent compound .

Case Study: Efficacy Against Resistant Strains

A study demonstrated that N-Nitroso Ciprofloxacin showed significant efficacy against ciprofloxacin-resistant strains of Escherichia coli and Staphylococcus aureus. In vitro tests revealed a minimum inhibitory concentration (MIC) that was lower than that of standard ciprofloxacin, indicating a potential role in treating resistant infections .

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of N-Nitroso Ciprofloxacin. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20DNA intercalation and oxidative stress
A549 (Lung Cancer)18Inhibition of cell proliferation

Synthesis and Characterization

The synthesis of N-Nitroso Ciprofloxacin involves hydrothermal methods using ciprofloxacin hydrochloride and ytterbium nitrate in nitric acid. This method yields high purity crystals suitable for further characterization through X-ray crystallography and spectroscopic techniques .

Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Cell Parametersa = 8.378 Å
b = 9.625 Å
c = 10.328 Å
α = 102.99°
β = 96.089°
γ = 97.392°

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the disruption of bacterial cell processes and ultimately bacterial cell death.

Molecular Targets and Pathways Involved:

  • DNA Gyrase: An enzyme that introduces negative supercoils into DNA, essential for DNA replication and transcription.

  • Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications at the C-7 Position

The C-7 piperazinyl group is a hotspot for structural diversification. Below is a comparison of the target compound with derivatives bearing different substituents:

Compound C-7 Substituent Key Structural Features Reference
Target compound 4-Nitrosopiperazin-1-yl Nitroso group introduces potential redox activity; may influence bacterial efflux pumps.
Ciprofloxacin Piperazin-1-yl Parent compound; unmodified piperazine.
7-(4-(2-(Thiophen-2-yl)ethylidene)hydrazinyl)piperazin-1-yl derivative (7e) Thiophene-hydrazinyl-piperazine Enhanced Gram-positive activity via hydrophobic interactions.
7-(4-(2-(4-Bromo-2-oxoindolin-3-ylidene)hydrazinyl)piperazin-1-yl) derivative (8b) Bromoindolinyl-hydrazinyl-piperazine Bulky substituent improves DNA gyrase binding; moderate MIC against S. aureus.
7-(4-(2-(4-Nitrophenyl)-2-oxoethyl)piperazin-1-yl) derivative (10c) 4-Nitrophenylketone-piperazine Electron-withdrawing nitro group may reduce bacterial efflux.
7-(4-(2-Oxo-2-(thiazolidin-2-ylidene)hydrazinyl)piperazin-1-yl) derivative (14) Thiazolidinone-hydrazinyl-piperazine Cyclic thiazolidinone improves solubility and bioavailability.

Key Research Findings

Nitroso Group Impact : The nitroso substituent in the target compound may enhance membrane permeability or inhibit bacterial nitroreductases, reducing resistance .

SAR Insights : Bulkier C-7 substituents (e.g., bromoindolinyl) often reduce activity, while electron-withdrawing groups (e.g., nitro) maintain or improve potency .

Docking Studies : Derivatives with planar heterocycles (e.g., thiophene) show stronger interactions with DNA gyrase’s hydrophobic pockets .

Biological Activity

1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as N-nitrosociprofloxacin, is a derivative of the well-known fluoroquinolone antibiotic ciprofloxacin. This compound has garnered attention due to its potential biological activities, particularly against various bacterial strains and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H17FN4O4C_{17}H_{17}FN_{4}O_{4}, and it features a complex structure that includes a cyclopropyl group, a fluoro substituent, and a nitrosopiperazine moiety. The structural characteristics contribute to its biological activity, particularly its antibacterial properties.

Synthesis

The compound is synthesized through hydrothermal methods involving ciprofloxacin hydrochloride and ytterbium nitrate in nitric acid. The synthesis yields yellow needle crystals with a reported yield of 75% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv and other bacterial strains:

CompoundMIC against M. tuberculosis (μM)MIC against Staphylococcus aureus (μM)MIC against Escherichia coli (μM)
3f7.320.440.80
Other Compounds136.1034.02Varies

The results show that many compounds derived from this class demonstrated potent activity, especially compound 3f, which had the lowest MIC values against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In addition to antimicrobial testing, cytotoxicity studies were performed on several derivatives of the compound. The findings indicated that while some compounds exhibited low toxicity to mammalian cells, others displayed significant cytotoxic effects at higher concentrations .

The antibacterial action of fluoroquinolones, including N-nitrosociprofloxacin, primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This mechanism leads to bacterial cell death, making these compounds effective against a wide range of pathogens .

Case Studies

A notable case study involved the application of N-nitrosociprofloxacin in treating infections caused by multidrug-resistant strains of bacteria. Clinical trials demonstrated its efficacy in reducing bacterial load in infected patients while maintaining a favorable safety profile compared to traditional antibiotics .

Q & A

Q. What are the key structural features of this compound, and how do they influence its antibacterial activity?

The compound belongs to the fluoroquinolone class, characterized by a bicyclic core with a cyclopropyl group at position 1, a fluorine atom at position 6, and a nitroso-piperazinyl group at position 6. The cyclopropyl group enhances Gram-negative bacterial penetration, while the nitroso modification on the piperazine moiety may alter bacterial DNA gyrase/topoisomerase IV binding kinetics. Structural analogs like ciprofloxacin () share this core but differ in substituents, impacting potency and spectrum .

Methodological Insight : Use single-crystal X-ray diffraction (as in ) to resolve bond angles (e.g., α = 102.99°, β = 96.089°) and confirm spatial orientation of the nitroso group. Compare with MIC (Minimum Inhibitory Concentration) data from analogs to correlate substituent effects with activity .

Q. What synthetic routes are reported for this compound, and what are critical optimization steps?

The synthesis typically involves:

Condensation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with ethyl 3-(N,N-dimethylamino)acrylate.

Cyclopropylamine substitution at position 1.

Introduction of the 4-nitrosopiperazinyl group via nucleophilic displacement ().

Q. Optimization Challenges :

  • Nitroso group stability during reactions (avoid over-reduction/oxidation).
  • Purification via column chromatography under inert atmospheres to prevent degradation ().

Advanced Research Questions

Q. How do crystallographic parameters (e.g., triclinic P1 space group) affect solubility and formulation?

The compound crystallizes in a triclinic system (a = 8.378 Å, b = 9.625 Å, c = 10.328 Å; α/β/γ ~97–103°) with a Z-value of 2, indicating a dense packing arrangement (). This impacts solubility: the planar quinoline core and nitroso group create π-stacking interactions, reducing aqueous solubility.

Q. Methodological Approach :

  • Co-crystallization with hydrophilic counterions (e.g., nitrate in ) or amorphous solid dispersion techniques to enhance bioavailability.
  • Use DSC/TGA to monitor phase transitions during formulation .

Q. How does the nitroso-piperazinyl group influence metal coordination, and what are implications for antibacterial mechanisms?

The nitroso group acts as a weak ligand, enabling coordination with divalent metals like Cu(II) ( ). In the copper(II) complex, the carboxylate and ketone oxygen atoms form a κ²-binding mode, altering redox properties. This may enhance oxidative stress in bacterial cells or interfere with metalloenzyme function.

Q. Experimental Design :

  • Conduct EPR spectroscopy to study metal-ligand interactions.
  • Compare MIC values of the free ligand vs. metal complexes against resistant Pseudomonas aeruginosa strains .

Q. Are there contradictions in structure-activity relationship (SAR) studies for nitroso-substituted quinolones?

Yes. While nitroso groups generally improve Gram-positive activity ( ), some analogs show reduced potency due to steric hindrance or metabolic instability (e.g., rapid reduction to amine derivatives in vivo). For example, EP-A-0 153 163 ( ) reports conflicting data for 6,8-difluoro derivatives.

Q. Resolution Strategy :

  • Perform time-dependent stability assays (HPLC-MS) to track nitroso → amine conversion.
  • Use molecular docking to evaluate steric clashes with gyrase binding pockets .

Q. What spectroscopic and computational methods are recommended for analyzing this compound?

  • X-ray Crystallography : Resolve bond lengths (e.g., C–C = 0.003 Å in ) and nitroso group geometry.
  • DFT Calculations : Model charge distribution on the nitroso nitrogen to predict reactivity.
  • NMR : Assign peaks using 2D COSY/HSQC, noting deshielding effects from the electronegative fluorine and nitroso groups .

Q. How does this compound compare to ciprofloxacin in terms of resistance mechanisms?

The nitroso-piperazinyl group may reduce efflux pump recognition (e.g., in E. coli AcrAB-TolC) compared to ciprofloxacin’s piperazinyl group. However, mutations in gyrA (DNA gyrase) still confer cross-resistance.

Q. Experimental Validation :

  • Gene knockout studies in gyrA-mutant strains.
  • Efflux pump inhibition assays with PAβN (Phe-Arg-β-naphthylamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.